molecular formula C20H18N6OS B2645121 (3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1334373-45-3

(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2645121
CAS RN: 1334373-45-3
M. Wt: 390.47
InChI Key: FTLNSHLXHCOEJN-UHFFFAOYSA-N
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Description

(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H18N6OS and its molecular weight is 390.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    Studies have explored various synthesis methods for related compounds. For example, a paper by Landage, Thube, and Karale (2019) discusses the synthesis of a new series of compounds including thiazole, pyrazole, and benzo[d]oxazole for potential antibacterial activities (Landage, Thube, & Karale, 2019).

  • Structural Analysis

    Detailed structural analysis is a key aspect of this research. Cao et al. (2010) focused on the synthesis and crystal structure of a pyrazole-related compound, providing insights into the molecular structure through X-ray diffraction and other spectroscopic methods (Cao, Dong, Shen, & Dong, 2010).

Biomedical Applications

  • Anticancer and Antimicrobial Properties

    Some studies explore the potential biomedical applications of these compounds. For instance, Katariya, Vennapu, and Shah (2021) investigated novel heterocyclic compounds for their anticancer and antimicrobial activities. Their research highlights the potential of these compounds in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

  • Molecular Docking Studies

    Molecular docking studies are used to predict how these compounds interact with biological targets. A study by Lynda (2021) used molecular docking tools to assess the interactions between synthesized compounds and enzymes, providing insights into their potential biomedical applications (Lynda, 2021).

properties

IUPAC Name

[2-(3-methylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-13-6-5-7-15(10-13)26-19(24-8-3-4-9-24)16-11-25(12-17(16)22-26)20(27)18-14(2)21-23-28-18/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLNSHLXHCOEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CN(CC3=N2)C(=O)C4=C(N=NS4)C)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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